Ethyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride
Description
Systematic IUPAC Name and Structural Formula
The systematic IUPAC name for this compound is ethyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride . This nomenclature reflects its structural features:
- A piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at position 1 with a methyl group and at position 4 with both an amino group and a carboxylate ester (ethyl ester).
- The dihydrochloride designation indicates the presence of two hydrochloric acid molecules as counterions, neutralizing the basic amino group.
The structural formula is represented as:
$$ \text{C}9\text{H}{18}\text{N}2\text{O}2 \cdot 2\text{HCl} $$
The SMILES notation (provided in Search Result ) further clarifies connectivity:
O=C(C1(N)CCN(C)CC1)OCC.[H]Cl.[H]Cl
This describes a piperidine ring with a methyl group on the nitrogen (N1), an amino group (NH2) at C4, and an ethyl ester (COOCH2CH3) also at C4, with two hydrochloride ions associated with the amino group.
CAS Registry Number and Molecular Weight
The compound is uniquely identified by the CAS Registry Number 1423026-13-4 . Its molecular formula is C$$9$$H$${20}$$Cl$$2$$N$$2$$O$$_2$$ , yielding a molecular weight of 259.17 g/mol . This value is calculated as follows:
| Element | Quantity | Atomic Weight | Contribution |
|---|---|---|---|
| C | 9 | 12.01 | 108.09 |
| H | 20 | 1.008 | 20.16 |
| Cl | 2 | 35.45 | 70.90 |
| N | 2 | 14.01 | 28.02 |
| O | 2 | 16.00 | 32.00 |
| Total | 259.17 |
The dihydrochloride salt increases the molecular weight compared to the free base (C$$9$$H$${18}$$N$$2$$O$$2$$, MW = 186.25 g/mol).
Synonyms and Alternative Naming Conventions
This compound is referenced under multiple synonyms in chemical databases and commercial catalogs:
- Ethyl 4-amino-1-methyl-4-piperidinecarboxylate dihydrochloride
- 1-Methyl-4-(ethoxycarbonyl)piperidin-4-amine dihydrochloride (reorganized IUPAC variant)
- BLD-PHARM-1423026-13-4 (vendor-specific catalog designation)
Alternative representations of the core structure include emphasizing the piperidine backbone or the ester functional group. For example, the free base (without HCl) is sometimes termed ethyl 4-amino-1-methylpiperidine-4-carboxylate (CAS 141652-75-7), highlighting the importance of specifying the salt form for precise identification.
Properties
IUPAC Name |
ethyl 4-amino-1-methylpiperidine-4-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-3-13-8(12)9(10)4-6-11(2)7-5-9;;/h3-7,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVOIRKGELABTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Key Intermediate
The synthesis generally starts from ethyl 4-oxo-1-methylpiperidine-4-carboxylate , which undergoes an amination reaction to introduce the amino group at the 4-position of the piperidine ring.
- The reaction is commonly performed using an ammonia source or amine under controlled conditions.
- Solvents such as ethanol or methanol are preferred due to their ability to dissolve reactants and facilitate the reaction.
Amination Reaction
- The carbonyl group at the 4-position (oxo group) is converted to an amino group via reductive amination or direct amination.
- The reaction conditions include controlled temperature and pH to optimize conversion and minimize side reactions.
- The product is isolated as a dihydrochloride salt by treatment with hydrochloric acid, enhancing stability and crystallinity.
Detailed Preparation Method from Patent Literature
A closely related preparation method described in patent CN102887854B outlines a multi-step synthesis for 4-methylpiperidine-2-carboxylate hydrochloride, which shares structural and procedural similarities with the target compound. This method can be adapted for Ethyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride synthesis.
Stepwise Procedure
| Step | Description | Conditions and Reagents | Yield (%) |
|---|---|---|---|
| 1 | Oxidation of 4-picoline-2-carboxylic acid ethyl ester to its oxynitride derivative | Catalyst: phospho-molybdic acid; Oxidant: hydrogen peroxide; Temp: 0-80 °C; Time: 4-8 hours | 92 |
| 2 | Extraction and recrystallization of the oxynitride intermediate | Solvent: dichloromethane extraction; recrystallization with petrol ether/ethyl acetate | - |
| 3 | Reduction of oxynitride to 4-methyl piperidine-2-carboxylic acid ethyl ester hydrochloride | Solvent: methanol; Catalyst: 10% Pd/C; Reducing agent: anhydrous formic acid amine; Temp: 0-50 °C; Time: 1-20 h | 78-79 |
| 4 | Isolation of product by acidification and recrystallization | Acid: concentrated hydrochloric acid; Recrystallization solvent: ethanol/ethyl acetate | - |
This method involves catalytic oxidation followed by catalytic hydrogenation using transfer hydrogenation conditions, which is relevant for introducing the amino group in the piperidine ring.
Transfer Hydrogenation Conditions
Based on patent US8697876B2, the preparation of 1-methylpiperidine-4-carboxylic acid derivatives involves transfer hydrogenation, a mild and efficient reduction method:
- Catalyst : Palladium on charcoal (Pd/C)
- Hydrogen Source : Formic acid or formic acid amine mixture (acting as hydrogen donor)
- Temperature : Ambient to 90-95 °C
- Pressure : Ambient (no gaseous hydrogen required)
- Reaction Time : 10-20 hours depending on scale and substrate concentration
This approach avoids the use of gaseous hydrogen, making it safer and more practical for industrial applications.
Industrial Scale Considerations
- Large-scale syntheses optimize solvent volumes, catalyst loading, and reaction times to maximize yield and purity.
- Automated systems control temperature, pH, and reagent addition rates precisely.
- Final product isolation involves acidification to form the dihydrochloride salt, followed by crystallization to ensure high purity and stability.
Summary Table of Preparation Methods
| Preparation Aspect | Description |
|---|---|
| Starting Material | Ethyl 4-oxo-1-methylpiperidine-4-carboxylate |
| Key Reaction | Reductive amination or catalytic transfer hydrogenation to introduce amino group |
| Catalyst | Palladium on charcoal (Pd/C) |
| Reducing Agent | Anhydrous formic acid amine or formic acid |
| Solvents | Methanol, ethanol, dichloromethane, ethyl acetate, petrol ether |
| Reaction Temperature | 0-95 °C |
| Reaction Time | 4-20 hours |
| Product Isolation | Acidification with HCl to form dihydrochloride salt, recrystallization |
| Yield | Typically 78-92% depending on step and conditions |
Research Findings and Optimization Notes
- Use of phospho-molybdic acid as a catalyst for oxidation ensures high conversion to oxynitride intermediates.
- Transfer hydrogenation with Pd/C and formic acid amine provides effective reduction without hazardous hydrogen gas.
- Maintaining reaction pH near neutrality or slight alkalinity during oxidation improves intermediate stability.
- Recrystallization solvents and conditions critically affect the purity and yield of the final dihydrochloride salt.
- Catalyst loading above 0.02 wt% and temperature control (60-70 °C) prevent product discoloration and degradation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce alkyl, aryl, or other functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride serves as a precursor in the synthesis of various therapeutic agents. Its derivatives are explored for their potential in treating conditions such as heart failure and neurological disorders.
Case Study :
In one study, analogs derived from this compound were tested for their effects on intracellular calcium levels in cardiac cells, showing promising results as potential treatments for heart failure.
Pharmacology
This compound is utilized to develop new drugs targeting central nervous system disorders. It acts as a starting material for synthesizing compounds that modulate neurotransmitter activity.
Data Table: Pharmacological Activity of Derivatives
| Compound | Target | Activity |
|---|---|---|
| Milrinone Analog | Cardiac Cells | Increased calcium levels |
| mAChR Agonists | Neurological Models | Potential Alzheimer’s treatment |
Microbiology
This compound has been investigated for its ability to interfere with bacterial communication mechanisms, making it a candidate for developing novel antibacterial agents.
Case Study :
Research demonstrated that synthesized molecules from this compound effectively inhibited growth in Helicobacter pylori strains, indicating its potential as a therapeutic agent against gastric infections.
Gastroenterology
The compound is also being explored for its efficacy against gastrointestinal pathogens such as H. pylori. Its derivatives have shown inhibitory effects on bacterial growth in laboratory settings.
Mechanism of Action
The mechanism of action of ethyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context of its use, such as its role in enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Features
| Compound Name | CAS Number | Molecular Formula | Substituents | Pharmacological Activity | Regulatory Status |
|---|---|---|---|---|---|
| Ethyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride | Not provided | C₁₀H₂₁Cl₂N₂O₂ | 4-amino, 1-methyl, ethyl ester, dihydrochloride | Not explicitly reported (research use) | Discontinued |
| Anileridine Hydrochloride | 144-14-3 | C₂₂H₂₇Cl₂N₃O₂ | 4-phenyl, 1-(p-aminophenethyl), ethyl ester, dihydrochloride | Synthetic opioid analgesic (U.S.P. listed) | Schedule II (controlled) |
| Meperidine Hydrochloride | 50-13-5 | C₁₅H₂₁NO₂·HCl | 1-methyl, 4-phenyl, ethyl ester, monohydrochloride | Opioid analgesic, Schedule II | Controlled substance |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | 1286265-79-9 | C₁₂H₁₇N₃O·2HCl | 4-aminomethyl, pyridin-4-yl methanone, dihydrochloride | Research/developmental use | Non-classified (safety data available) |
Key Observations:
Structural Diversity: The target compound features a 4-amino group and 1-methyl substitution on the piperidine ring, distinguishing it from Anileridine (4-phenyl) and Meperidine (4-phenyl, 1-methyl). Its dihydrochloride salt enhances solubility, a common trait in bioactive piperidines . Unlike Meperidine’s monohydrochloride form, the dual hydrochloride in the target compound may influence stability and pharmacokinetics .
Pharmacological Activity: Anileridine and Meperidine are clinically used opioids, acting on μ-opioid receptors .
Synthesis: Anileridine is synthesized via condensation of ethyl 4-phenylhexahydro-isonicotinate with 4-aminophenethyl chloride .
Key Notes:
- The target compound lacks comprehensive ecotoxicological data, posing challenges for environmental risk assessment .
Biological Activity
Ethyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₉H₂₀Cl₂N₂O₂ and a molecular weight of approximately 259.17 g/mol. The compound features a piperidine ring substituted with an ethyl ester at the carboxylate position and an amino group at the 4-position, enhancing its solubility and reactivity in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to modulate the activity of receptors involved in dopaminergic signaling, suggesting potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia. The compound may act as an inhibitor or modulator of specific enzymes and receptors, influencing biochemical pathways critical for cellular function.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties . Studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases .
Modulation of Neurotransmitter Systems
The compound has been evaluated for its effects on neurotransmitter systems, particularly those involving dopamine. Its structural characteristics suggest it may enhance dopaminergic signaling, which is crucial for the management of conditions like Parkinson's disease.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 1-methylpiperidine-4-carboxylate | C₉H₁₇N₂O₂ | Lacks amino substitution at the 4-position |
| Ethyl 4-amino-1-piperidinecarboxylate | C₈H₁₆N₂O₂ | Does not have the methyl substitution on the piperidine ring |
| Ethyl 4-amino-N-piperidinecarboxylate | C₈H₁₆N₂O₂ | Similar structure but lacks the methyl group |
| Ethyl 4-amino-1-(4-methylpyridin-2-yl)carboxylate | C₁₄H₂₁N₃O₂ | Contains a pyridine ring, altering its biological activity |
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- Neuroprotection in Cellular Models : In vitro studies demonstrated that the compound significantly reduces cell death in neuronal cultures exposed to neurotoxic agents, indicating its protective role against neurodegeneration.
- Dopaminergic Modulation : Animal models treated with this compound showed enhanced dopaminergic activity, correlating with improvements in motor function, suggesting therapeutic implications for Parkinson’s disease .
- Antibacterial Activity : Preliminary studies indicate that derivatives synthesized from this compound exhibit antibacterial properties against various pathogens, highlighting its versatility in medicinal applications.
Q & A
Basic: What synthetic methodologies are established for synthesizing Ethyl 4-amino-1-methylpiperidine-4-carboxylate dihydrochloride?
Answer:
The compound can be synthesized via condensation reactions involving piperidine derivatives and esterification steps. For example:
- Step 1 : Condensation of 4-phenylhexahydro-isonicotinic acid carbamate with an alkyl halide (e.g., 4-aminophenethyl chloride) under basic conditions to form the piperidine backbone .
- Step 2 : Esterification using ethyl chloroformate or ethanol in acidic media to introduce the carboxylate group .
- Step 3 : Salt formation via treatment with hydrochloric acid to yield the dihydrochloride form .
Key intermediates should be characterized using HPLC (>98% purity thresholds) and NMR to confirm structural integrity .
Advanced: How can researchers address contradictions in crystallographic data during structural elucidation?
Answer:
Discrepancies in crystallographic data (e.g., bond lengths, torsional angles) require:
- Software refinement : Use SHELXL for small-molecule refinement, leveraging its robust algorithms for high-resolution data .
- Validation tools : Cross-check with the Cambridge Structural Database (CSD) to compare bond parameters with analogous piperidine derivatives.
- Twinned data handling : Employ SHELXD for structure solution in cases of twinning or pseudo-symmetry .
Document unresolved discrepancies as limitations in the crystallographic report.
Basic: What analytical techniques are critical for assessing purity and stability?
Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to quantify impurities (<2%) .
- Spectroscopy : 1H/13C NMR to verify absence of unreacted intermediates or stereochemical anomalies .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures; stability is typically >5 years at -20°C in airtight containers .
Advanced: How can reaction yields be optimized during intermediate synthesis?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for piperidine intermediates .
- Catalysis : Use Pd/C or RuPhos ligands for coupling reactions to reduce byproduct formation .
- Temperature control : Maintain 0–5°C during acid-sensitive steps (e.g., HCl salt formation) to prevent degradation .
Yield improvements should be validated via LC-MS to ensure no loss of stereochemical fidelity .
Stability: How do storage conditions impact the compound’s chemical integrity?
Answer:
- Temperature : Store at -20°C to minimize hydrolysis of the ester group; avoid freeze-thaw cycles .
- Moisture : Use desiccants (e.g., silica gel) in sealed containers to prevent deliquescence .
- Light sensitivity : Amber glass vials reduce photodegradation risks, particularly for the amine moiety .
Advanced: What structural features correlate with pharmacological activity in piperidine derivatives?
Answer:
- Amino group positioning : The 4-amino substituent enhances receptor binding affinity, as seen in opioid analogs .
- Ester vs. carboxylate : Ethyl esters improve membrane permeability compared to free acids, critical for CNS penetration .
- Comparative studies : Benchmark against E-4031 dihydrochloride , a hERG channel blocker, to assess ion channel modulation .
Advanced: How can solubility challenges in pharmacological assays be resolved?
Answer:
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .
- Salt forms : Compare dihydrochloride vs. free base solubility; the hydrochloride salt improves crystallinity but may require pH adjustment .
- Surfactants : Polysorbate-80 (0.01–0.1%) mitigates aggregation in in vitro assays .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during weighing to avoid inhalation of fine particles .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How can researchers validate conflicting biological activity data?
Answer:
- Dose-response curves : Replicate assays across multiple cell lines (e.g., HEK293, CHO) to identify cell-specific effects .
- Negative controls : Include LY2409881 hydrochloride (a kinase inhibitor) to rule off-target effects .
- Orthogonal assays : Combine in vitro (e.g., patch-clamp) and in silico (molecular docking) methods to confirm target engagement .
Basic: What regulatory guidelines apply to this compound in preclinical studies?
Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
